N-Ethyl-N,2-dimethylprop-2-en-1-amine, with the molecular formula and a molecular weight of approximately 115.22 g/mol, is an aliphatic amine characterized by its branched structure. This compound features a propenyl group (an alkene) attached to a nitrogen atom that is further substituted with ethyl and dimethyl groups. The presence of these functional groups contributes to its unique chemical properties and reactivity. The compound is also known by its CAS number 60247-14-5, which facilitates its identification in chemical databases and literature .
These reactions highlight the compound's versatility in organic synthesis and its potential utility in various chemical processes .
The synthesis of N-Ethyl-N,2-dimethylprop-2-en-1-amine can be achieved through several methods:
These synthetic routes allow for the preparation of N-Ethyl-N,2-dimethylprop-2-en-1-amine from readily available starting materials .
N-Ethyl-N,2-dimethylprop-2-en-1-amine has potential applications in various fields:
Several compounds share structural similarities with N-Ethyl-N,2-dimethylprop-2-en-1-amine. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| N,N-Diethylmethylamine | Two ethyl groups attached to nitrogen | Used in various industrial applications |
| N,N-Dimethylethylenediamine | Contains two methyl groups on different nitrogens | Acts as a chelating agent for metal complexes |
| Triethylamine | Three ethyl groups attached to nitrogen | Commonly used as a base in organic synthesis |
| N,N'-Dimethylethylenediamine | Two methyl groups on both nitrogen atoms | Known for its use in catalysis |
N-Ethyl-N,2-dimethylprop-2-en-1-amine is unique due to its specific combination of ethyl and dimethyl substitutions along with an alkene functional group, which distinguishes it from other similar compounds that may lack this structural feature or exhibit different reactivity profiles .